Scymnol

描述

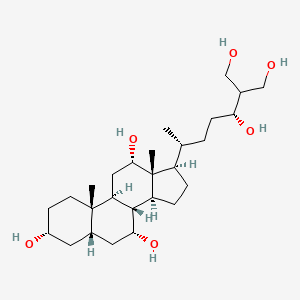

Structure

3D Structure

属性

CAS 编号 |

6785-34-8 |

|---|---|

分子式 |

C27H48O6 |

分子量 |

468.7 g/mol |

IUPAC 名称 |

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,7-dihydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |

InChI |

InChI=1S/C27H48O6/c1-15(4-7-22(31)16(13-28)14-29)19-5-6-20-25-21(12-24(33)27(19,20)3)26(2)9-8-18(30)10-17(26)11-23(25)32/h15-25,28-33H,4-14H2,1-3H3/t15-,17+,18-,19-,20+,21+,22-,23-,24+,25+,26+,27-/m1/s1 |

InChI 键 |

DIPHJTHZUWDJIK-JPLAUYQNSA-N |

SMILES |

CC(CCC(C(CO)CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

手性 SMILES |

C[C@H](CC[C@H](C(CO)CO)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

规范 SMILES |

CC(CCC(C(CO)CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

同义词 |

5 beta-cholestane-3alpha,7 alpha,12 alpha,24,26,27-hexol scymnol |

产品来源 |

United States |

Foundational & Exploratory

5β-Scymnol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent Hydroxyl Radical Scavenger

Introduction: 5β-Scymnol is a naturally derived steroid alcohol, first identified and isolated from shark bile by Professor Takuo Kosuge at the Shizuoka College of Pharmacy, Japan in the 1980s.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 5β-scymnol, with a focus on its potent antioxidant capabilities. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique molecule.

Chemical Structure and Properties

5β-Scymnol, with the IUPAC name (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,7-Dihydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol, possesses a complex stereochemistry that is crucial to its biological function. The chemical formula for 5β-scymnol is C₂₇H₄₈O₆, and its molecular weight is 468.675 g/mol .

Table 1: Physicochemical Properties of 5β-Scymnol

| Property | Value |

| Molecular Formula | C₂₇H₄₈O₆ |

| Molecular Weight | 468.675 g/mol |

| IUPAC Name | (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,7-Dihydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |

| CAS Number | 6785-34-8 |

| Canonical SMILES | C--INVALID-LINK--CO)O">C@H[C@H]1CC[C@@H]2[C@@]1(--INVALID-LINK--O)C)O">C@HO)C |

| Boiling Point | 661.1 ± 55.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| Flash Point | 281.3 ± 26.1 °C |

| LogP | 1.51 |

Biological Activity: A Potent Hydroxyl Radical Scavenger

The primary biological activity of 5β-scymnol is its potent ability to scavenge hydroxyl radicals (•OH), which are highly reactive oxygen species implicated in cellular damage and various pathologies. A comparative study demonstrated that 5β-scymnol is a more potent •OH quencher than dimethyl sulfoxide, mannitol, and the α-tocopherol analogue, Trolox.[2] Its free radical scavenging activity is significantly higher than that of pycnogenol preparations from pine tree bark and grape seeds.[2] This potent antioxidant property is attributed to the novel tri-alcohol-substituted aliphatic side chain of the molecule.[2]

The hydroxyl radical scavenging activity of 5β-scymnol is believed to be the basis for its observed therapeutic effects, including its use in the treatment of skin blemishes and acne.[1] By neutralizing hydroxyl radicals, 5β-scymnol can help protect cells from oxidative stress, a key factor in the inflammatory processes associated with various skin conditions.

Signaling Pathway: Hydroxyl Radical Scavenging

The mechanism of hydroxyl radical scavenging by 5β-scymnol involves the direct quenching of these highly reactive species. A common in vitro method for generating hydroxyl radicals is the Fenton reaction, where ferrous ions react with hydrogen peroxide. An antioxidant like 5β-scymnol can interfere with this process by donating a hydrogen atom to the hydroxyl radical, thereby neutralizing it.

Caption: Mechanism of hydroxyl radical scavenging by 5β-scymnol.

Experimental Protocols

A key experiment for evaluating the hydroxyl radical scavenging activity of compounds like 5β-scymnol is the deoxyribose degradation assay.[2]

Deoxyribose Degradation Assay for Hydroxyl Radical Scavenging Activity

Objective: To determine the ability of a test compound to inhibit the degradation of 2-deoxyribose by hydroxyl radicals generated via the Fenton reaction.

Materials:

-

Test compound (e.g., 5β-scymnol) solution

-

Phosphate buffer (e.g., 20 mM, pH 7.4)

-

2-deoxy-D-ribose solution (e.g., 2.8 mM)

-

Ferric chloride (FeCl₃) solution (e.g., 100 µM)

-

EDTA solution (e.g., 100 µM)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 1 mM)

-

Ascorbic acid solution (e.g., 100 µM)

-

Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in test tubes by adding the following reagents in the specified order:

-

Phosphate buffer

-

2-deoxy-D-ribose

-

FeCl₃

-

EDTA

-

Test compound at various concentrations

-

H₂O₂

-

Ascorbic acid (to initiate the reaction)

-

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1 hour).

-

Stop the reaction by adding TCA solution.

-

Add TBA solution to the mixture.

-

Heat the tubes in a boiling water bath for a set time (e.g., 15-20 minutes) to develop a pink chromogen.

-

Cool the tubes to room temperature.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 532 nm) using a spectrophotometer.

-

A control reaction without the test compound is run in parallel. The percentage of inhibition of deoxyribose degradation is calculated using the following formula:

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Experimental Workflow:

Caption: Workflow for the deoxyribose degradation assay.

Note: The specific concentrations and incubation times may vary depending on the laboratory protocol. It is crucial to optimize these parameters for reliable and reproducible results.

Conclusion

5β-Scymnol is a compelling molecule with significant potential, particularly in the realm of antioxidant-based therapeutics. Its demonstrated efficacy as a hydroxyl radical scavenger warrants further investigation into its mechanisms of action and its applications in conditions associated with oxidative stress. This technical guide provides a foundational understanding of 5β-scymnol for researchers and drug development professionals, highlighting the key chemical, physical, and biological characteristics that make it a subject of scientific interest. Further research is needed to elucidate its full therapeutic potential, including more detailed studies on its solubility, metabolic pathways, and in vivo efficacy.

References

In-Depth Technical Guide to the Isolation of Scymnol from Shark Bile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of scymnol, a polyhydroxylated bile alcohol primarily found in the bile of various shark species. This compound, and its sulfated conjugate, are of significant interest due to their potential therapeutic properties, including hepatoprotective and antioxidant effects. This document details both the classical methodologies for this compound isolation and discusses modern analytical and purification techniques applicable to its study.

Introduction to this compound

This compound, chemically known as 5β-cholestane-3α,7α,12α,24,26,27-hexol, is a C27 bile alcohol. In shark bile, it predominantly exists as this compound sulfate, a sulfated ester. The isolation of pure this compound therefore requires a hydrolysis step to cleave the sulfate group. Early and pivotal work on the isolation and characterization of this compound was conducted by Bridgwater, Briggs, and Haslewood in 1962, and their methodology remains a foundational reference.

Recent research has highlighted the biological activities of this compound. It has been shown to be a potent hydroxyl radical scavenger, exhibiting significant antioxidant properties.[1][2] This activity is believed to contribute to its observed hepatoprotective effects against certain toxins.[3][4]

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented below. This information is crucial for its identification and characterization during and after the isolation process.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₈O₆ | (Bridgwater et al., 1962) |

| Molecular Weight | 468.67 g/mol | (Bridgwater et al., 1962) |

| Melting Point | 187-188 °C | (Bridgwater et al., 1962) |

| Optical Rotation | [α]D +37.6° (in ethanol) | (Bridgwater et al., 1962) |

| Appearance | Colorless needles | (Bridgwater et al., 1962) |

Table 1: Physicochemical Properties of this compound

Modern analytical techniques are essential for the unambiguous identification and quantification of this compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for this purpose.

| Analytical Method | Typical Parameters | Expected Observations |

| HPLC-MS (ESI-) | Column: C18 reverse-phaseMobile Phase: Gradient of water and acetonitrile/methanol with formic acid or ammonium acetate.Detection: Electrospray Ionization in negative mode (ESI-). | In negative ion mode, this compound can be detected as the deprotonated molecule [M-H]⁻ at m/z 467.7. The sulfate conjugate would show a different mass corresponding to its structure. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., Methanol-d₄ or Pyridine-d₅). | The spectra would reveal characteristic signals for the steroidal backbone and the polyhydroxylated side chain, allowing for detailed structural elucidation. |

| Infrared (IR) Spectroscopy | KBr pellet or other suitable method. | A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the multiple hydroxyl (-OH) groups. The C-H stretching and bending vibrations of the cholestane skeleton would also be prominent. |

Table 2: Key Analytical Data for this compound Characterization

Experimental Protocols for this compound Isolation

The isolation of this compound from shark bile is a multi-step process that involves the hydrolysis of the naturally occurring sulfate ester followed by purification of the resulting free bile alcohol.

Classical Isolation and Purification Methodology (Bridgwater, Briggs, & Haslewood, 1962)

This protocol is based on the original method described in the literature and involves acidic hydrolysis followed by solvent extraction and crystallization.

Step 1: Collection and Preparation of Shark Bile

-

Gallbladders are obtained from sharks (the original study used Scymnus lichia).

-

The bile is collected and can be stored frozen until use.

Step 2: Acidic Hydrolysis of this compound Sulfate

-

A volume of shark bile is mixed with an equal volume of concentrated hydrochloric acid.

-

The mixture is heated under reflux for approximately 4 hours. This step is crucial for the cleavage of the sulfate ester bond.

-

After heating, the reaction mixture is allowed to cool to room temperature.

Step 3: Extraction of Crude this compound

-

The cooled, hydrolyzed mixture is extracted multiple times with a suitable organic solvent, such as ether.

-

The organic extracts are combined and washed with water until the washings are neutral to litmus or Congo red paper. This removes any remaining acid.

-

The washed organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is removed by evaporation under reduced pressure, yielding a crude, semi-crystalline residue.

Step 4: Purification by Crystallization

-

The crude residue is dissolved in a minimal amount of hot ethanol.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in a refrigerator to promote crystallization.

-

The resulting crystals are collected by filtration.

-

Recrystallization from ethanol may be repeated until a constant melting point is achieved, indicating a high degree of purity. The final product should appear as colorless needles.

Modern Approaches to Purification: Preparative HPLC

While the classical crystallization method is effective, modern chromatography techniques offer higher resolution and can be adapted for the purification of this compound. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating specific compounds from complex mixtures.

Principle: Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The goal is to isolate a sufficient quantity of the pure compound for further studies.

Suggested Protocol Outline for Preparative HPLC of this compound:

-

Sample Preparation: The crude this compound obtained after hydrolysis and initial extraction (Step 3 of the classical method) is dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components, and filtered to remove any particulate matter.

-

Chromatographic System:

-

Column: A preparative C18 reverse-phase column is a suitable choice for separating bile alcohols.

-

Mobile Phase: A gradient system of water (A) and methanol or acetonitrile (B) is typically used. The gradient can be optimized based on analytical scale separations to achieve the best resolution between this compound and any impurities.

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column and is typically much higher than in analytical HPLC.

-

Detection: A UV detector (at a low wavelength like 200-210 nm, as this compound lacks a strong chromophore) or an evaporative light scattering detector (ELSD) can be used to monitor the elution of the compounds.

-

-

Fraction Collection: A fraction collector is used to collect the eluent corresponding to the peak of interest (this compound).

-

Post-Purification: The collected fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound. The purity can then be assessed using analytical HPLC-MS.

Visualization of Workflows and Mechanisms

Experimental Workflow for this compound Isolation

The overall process for isolating this compound from shark bile can be visualized as a workflow diagram.

Caption: Workflow for the isolation of this compound from shark bile.

Hepatoprotective Mechanism of this compound

While this compound is not known to directly participate in specific signaling pathways as a signaling molecule itself, its hepatoprotective effects are thought to be mediated, at least in part, by its potent antioxidant activity. It can neutralize reactive oxygen species (ROS), which are key mediators of cellular damage in many models of liver injury.

Caption: Antioxidant mechanism of this compound's hepatoprotective effect.

Conclusion

The isolation of this compound from shark bile, a process first detailed over half a century ago, remains a relevant procedure for obtaining this biologically active molecule. While the classical methods of acid hydrolysis and crystallization are robust, the integration of modern chromatographic techniques such as preparative HPLC can significantly enhance the purity and efficiency of the isolation process. The potent antioxidant and hepatoprotective properties of this compound make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. This guide provides the foundational knowledge and detailed protocols necessary for researchers to embark on the isolation and study of this fascinating natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A comparison of the hydroxyl radical scavenging properties of the shark bile steroid 5 beta-scymnol and plant pycnogenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatoprotective effects of the shark bile salt 5beta-scymnol on acetaminophen-induced liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The shark bile salt 5 beta-scymnol abates acetaminophen toxicity, but not covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Scymnol's Mechanism of Action in Oxidative Stress: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scymnol, specifically 5β-scymnol, is a bile alcohol initially identified in shark bile and now available as a synthetic compound. Primarily utilized in dermatology for its skin-conditioning properties, emerging research has highlighted its potential role in mitigating oxidative stress. This technical guide provides an in-depth analysis of the known mechanisms of action through which this compound exerts its antioxidant effects. The primary mechanisms identified are direct scavenging of hydroxyl radicals and, more significantly, agonism of the Takeda G protein-coupled receptor 5 (TGR5). Activation of TGR5 initiates downstream signaling cascades, including the cyclic adenosine monophosphate (cAMP) pathway, which can influence cellular responses to oxidative stress and inflammation. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways.

Core Mechanisms of Action

This compound combats oxidative stress through a dual approach: direct antioxidant activity and receptor-mediated signaling.

Direct Radical Scavenging

5β-scymnol has been identified as a potent scavenger of hydroxyl radicals (•OH), one of the most reactive and damaging reactive oxygen species (ROS) in biological systems. Research indicates that the potent hydroxyl radical quenching properties are attributable to its tri-alcohol-substituted aliphatic side chain.

TGR5 Receptor Agonism

A significant aspect of this compound's bioactivity is its function as an agonist for the Takeda G protein-coupled receptor 5 (TGR5). TGR5 is a cell surface receptor implicated in various physiological processes, including inflammation, metabolism, and cellular protection. Activation of TGR5 by a ligand such as this compound is known to trigger downstream signaling pathways that can indirectly combat oxidative stress.

Quantitative Data on Bioactivity

The publicly available quantitative data on this compound's direct antioxidant capacity is limited. However, comparative studies provide a qualitative assessment of its efficacy.

Table 1: Comparative Hydroxyl Radical Scavenging Activity

| Compound | Scavenging Potency vs. •OH | Notes |

| 5β-scymnol | More potent | Outperformed DMSO, mannitol, and Trolox in a deoxyribose degradation system. |

| Dimethyl sulfoxide (DMSO) | Less potent than 5β-scymnol | Known hydroxyl radical scavenger. |

| Mannitol | Less potent than 5β-scymnol | Known hydroxyl radical scavenger. |

| Trolox | Less potent than 5β-scymnol | A water-soluble analog of vitamin E. |

| Pycnogenols | Markedly less potent than 5β-scymnol | Plant-derived polyphenolic bioflavonoids. |

Signaling Pathways Modulated by this compound

The primary signaling pathway initiated by this compound is the TGR5-cAMP cascade. This pathway can subsequently influence other cellular systems involved in the oxidative stress response, such as the Nrf2 and NF-κB pathways.

TGR5-cAMP Signaling Pathway

As a TGR5 agonist, this compound binds to the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, leading to a cellular response that can enhance antioxidant defenses.

Potential Influence on Nrf2 and NF-κB Pathways

The activation of the TGR5-cAMP-PKA axis has been shown in various studies to positively influence the Nrf2 pathway, a master regulator of antioxidant gene expression. Conversely, TGR5 activation has been linked to the inhibition of the pro-inflammatory NF-κB pathway. While direct studies on this compound's effects on these pathways are scarce, its role as a TGR5 agonist suggests a likely indirect modulation.

Key Experimental Methodologies

The following outlines the general protocols for assays relevant to determining the mechanism of action of this compound.

Hydroxyl Radical Scavenging Assay (Deoxyribose Degradation Method)

This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.

-

Principle: Hydroxyl radicals generated by the Fe(II)-ascorbate-EDTA-H₂O₂ system degrade the sugar 2-deoxyribose. This degradation product, upon heating with thiobarbituric acid (TBA) at low pH, forms a pink chromogen that can be measured spectrophotometrically. An antioxidant compound will compete with deoxyribose for the hydroxyl radicals, thereby reducing the formation of the pink color.

-

General Protocol:

-

A reaction mixture is prepared containing a phosphate buffer, 2-deoxyribose, a premixed solution of ferric chloride and EDTA, the test compound (this compound), and ascorbic acid.

-

The reaction is initiated by the addition of hydrogen peroxide (H₂O₂).

-

The mixture is incubated, typically at 37°C for 1 hour.

-

The reaction is stopped by the addition of TBA and trichloroacetic acid (TCA).

-

The mixture is heated (e.g., in a boiling water bath for 15-20 minutes) to develop the color.

-

After cooling, the absorbance is measured at 532 nm.

-

The percentage inhibition of deoxyribose degradation is calculated relative to a control without the test compound.

-

TGR5 Activation Assay (Intracellular Calcium Measurement)

This assay determines if a compound acts as a TGR5 agonist by measuring the release of intracellular calcium, a downstream event of TGR5 activation in certain cell lines.

-

Principle: In cell lines such as HEK293 that are transfected to overexpress TGR5, receptor activation can lead to the activation of Gαq proteins, triggering the release of calcium (Ca²⁺) from intracellular stores. This increase in intracellular Ca²⁺ can be detected using fluorescent calcium indicators like Fura-2AM.

-

General Protocol:

-

HEK293 cells are cultured and a subset is transfected with a vector to overexpress the TGR5 receptor. Non-transfected cells serve as a control.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2AM).

-

A baseline fluorescence is measured.

-

The test compound (this compound) is added to both transfected and non-transfected cells.

-

Changes in intracellular calcium are monitored over time by measuring the fluorescence intensity.

-

A sustained increase in fluorescence in the TGR5-expressing cells, but not in the control cells, indicates TGR5 agonism. The response can be abolished by a specific Gαq protein inhibitor to confirm the pathway.

-

Conclusion and Future Directions

The available evidence indicates that 5β-scymnol mitigates oxidative stress through both direct hydroxyl radical scavenging and, more substantially, through the activation of the TGR5 receptor. The latter mechanism initiates a signaling cascade that likely intersects with key cellular defense pathways, including Nrf2 and NF-κB.

However, there is a notable scarcity of publicly available, in-depth quantitative data (e.g., IC50, EC50 values) and detailed dose-response studies for this compound's effects. Future research should focus on:

-

Quantifying the antioxidant capacity of this compound using a range of standard assays (e.g., DPPH, ABTS, ORAC) to establish precise IC50 values.

-

Conducting dose-response studies to determine the EC50 for TGR5 activation.

-

Elucidating the direct effects of this compound on the Nrf2 and NF-κB signaling pathways in relevant cell models under oxidative stress conditions.

Such studies are crucial for fully characterizing the therapeutic potential of this compound as a modulator of oxidative stress for drug development professionals.

The Biological Activities of Scymnol and its Derivatives: A Review of Current Knowledge

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Scymnol, chemically known as 5β-scymnol, is a naturally occurring cholestane steroid isolated from the bile of sharks.[1] It has garnered interest in the scientific community for its potential therapeutic applications, particularly in dermatology. Traditionally used in folk remedies for skin ailments, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its biological effects.[2] This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound and its derivatives, with a focus on its antioxidant properties.

Antioxidant Activity of this compound

The most well-documented biological activity of 5β-scymnol is its capacity as a hydroxyl radical scavenger.[1][2] Hydroxyl radicals are highly reactive oxygen species (ROS) that can inflict significant damage to cellular components, contributing to oxidative stress and the pathogenesis of various diseases.

Quantitative Data on Antioxidant Activity

A comparative study evaluated the hydroxyl radical (OH•) quenching ability of 5β-scymnol against other known antioxidants using the deoxyribose degradation assay. This assay measures the ability of a compound to inhibit the degradation of deoxyribose by hydroxyl radicals generated via the Fenton reaction. The results demonstrated that 5β-scymnol is a more potent OH• quencher than dimethyl sulfoxide, mannitol, and the vitamin E analog, Trolox.[1]

Table 1: Comparative Hydroxyl Radical Scavenging Activity

| Compound | Relative Potency as OH• Scavenger |

| 5β-Scymnol | High |

| Dimethyl Sulfoxide | Moderate |

| Mannitol | Moderate |

| Trolox | Moderate |

| Pycnogenol Preparations | Low |

Source: Macrides et al., 1997.[1]

This compound Derivatives and their Antioxidant Potential

The same study also investigated the effect of sulfation on the antioxidant activity of this compound, examining its mono- and di-sulfate esters. The findings revealed that increased sulfation progressively diminishes the free radical scavenging activity. This suggests that the potent hydroxyl radical quenching properties of this compound are attributable to its tri-alcohol-substituted aliphatic side chain.[1]

Potential Therapeutic Applications

The potent antioxidant activity of this compound underscores its potential for the treatment of conditions associated with oxidative stress.

Dermatological Applications

This compound's role in quenching free radicals has been implicated in its potential efficacy in inhibiting acne.[2] Acne vulgaris is a common inflammatory skin condition where oxidative stress is believed to play a pathogenic role. By neutralizing hydroxyl radicals, this compound may help to mitigate the inflammatory processes associated with acne.

Experimental Protocols

Hydroxyl Radical Scavenging Activity Assay (Deoxyribose Degradation Method)

This section details the methodology used to assess the hydroxyl radical scavenging properties of this compound and its derivatives as described in the literature.[1]

Objective: To determine the ability of a test compound to inhibit the degradation of 2-deoxy-D-ribose by hydroxyl radicals generated by the Fenton reaction.

Materials:

-

Test compounds (e.g., 5β-scymnol, its derivatives)

-

2-deoxy-D-ribose

-

Phosphate buffer (pH 7.4)

-

Ferric chloride (FeCl₃)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Ascorbic acid

-

Hydrogen peroxide (H₂O₂)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

Procedure:

-

Prepare a reaction mixture containing 2-deoxy-D-ribose, FeCl₃, EDTA, and the test compound in a phosphate buffer.

-

Initiate the Fenton reaction by adding H₂O₂ and ascorbic acid to the mixture.

-

Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 1 hour).

-

Stop the reaction by adding TCA and TBA.

-

Heat the mixture in a boiling water bath to develop a colored product.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).

-

The percentage of deoxyribose degradation inhibition is calculated by comparing the absorbance of the sample to that of a control without the test compound.

References

Scymnol as a Hydroxyl Radical Scavenger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an excess of ROS can result in oxidative stress, a state implicated in the pathogenesis of numerous diseases. Among the various ROS, the hydroxyl radical (•OH) is the most reactive and damaging, capable of indiscriminately oxidizing lipids, proteins, and nucleic acids. Consequently, the identification and characterization of effective hydroxyl radical scavengers are of significant interest in the development of novel therapeutics.

This technical guide provides an in-depth overview of Scymnol, a bile steroid, and its documented role as a potent hydroxyl radical scavenger. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's antioxidant properties, the experimental methodologies used to assess its activity, and potential cellular signaling pathways it may influence.

Data Presentation: Hydroxyl Radical Scavenging Activity

Table 1: Qualitative Comparison of Hydroxyl Radical Scavenging Potency

| Compound | Relative Potency as a Hydroxyl Radical Scavenger |

| 5β-Scymnol | More Potent |

| Dimethyl Sulfoxide (DMSO) | Less Potent |

| Mannitol | Less Potent |

| Trolox | Less Potent |

| Pycnogenol Preparations | Markedly Less Potent |

Experimental Protocols

The primary method cited for evaluating the hydroxyl radical scavenging activity of 5β-scymnol is the Deoxyribose Degradation Assay initiated by the Ferrous-Ascorbate Fenton Reaction .[1]

Deoxyribose Degradation Assay Protocol

This assay is a widely used method to determine the hydroxyl radical scavenging activity of a substance. The principle of the assay is the competition between the substance of interest (this compound) and deoxyribose for hydroxyl radicals generated by the Fenton reaction. The extent of deoxyribose degradation is measured by the formation of a pink chromogen upon heating with thiobarbituric acid (TBA) at low pH.

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Deoxyribose solution (e.g., 2.8 mM)

-

Ferric chloride (FeCl₃) solution (e.g., 100 µM)

-

Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 100 µM)

-

Ascorbic acid solution (e.g., 100 µM)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 1.0 mM)

-

Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH)

-

Test compound (this compound) dissolved in an appropriate solvent

Procedure:

-

Reaction Mixture Preparation: In a test tube, prepare the reaction mixture by adding the following reagents in the specified order:

-

Phosphate buffer

-

Deoxyribose solution

-

FeCl₃ and EDTA solution (pre-mixed to form the Fe-EDTA complex)

-

Test compound (this compound) at various concentrations.

-

Ascorbic acid solution

-

-

Initiation of Reaction: Add H₂O₂ solution to initiate the Fenton reaction.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Color Development:

-

Stop the reaction by adding TCA solution.

-

Add TBA solution.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes) to develop the pink color.

-

-

Measurement: Cool the tubes and measure the absorbance of the solution at a specific wavelength (e.g., 532 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of hydroxyl radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A₀ - A₁) / A₀] * 100

Where:

-

A₀ is the absorbance of the control (without the test compound).

-

A₁ is the absorbance of the reaction mixture with the test compound.

-

Signaling Pathways and Mechanisms

While direct evidence linking this compound to specific signaling pathways is currently lacking, its potent hydroxyl radical scavenging activity suggests a potential role in modulating cellular responses to oxidative stress. One of the most critical pathways in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .

Hypothetical Modulation of the Nrf2-ARE Signaling Pathway by this compound

Hydroxyl radicals, as a form of ROS, are known to activate the Nrf2-ARE pathway. Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.

By directly scavenging hydroxyl radicals, this compound could potentially reduce the level of oxidative stress within the cell. This reduction in the primary stressor could, in turn, modulate the activation of the Nrf2-ARE pathway. This represents a plausible, albeit hypothetical, mechanism by which this compound could exert a broader cellular protective effect beyond direct radical quenching.

Visualizations

Chemical and Experimental Workflow Diagrams

References

The Role of Scymnol in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scymnol, a bile alcohol primarily found in the bile of sharks, and its sulfated conjugate, this compound sulfate, are emerging as molecules of interest in the regulation of lipid metabolism. This technical guide provides an in-depth overview of the current understanding of this compound's role in lipid metabolism, with a focus on its potential mechanisms of action, effects on lipid profiles, and relevant signaling pathways. Drawing from available preclinical data, this document summarizes quantitative findings, details experimental methodologies, and visualizes key pathways to support further research and drug development efforts in the field of lipid disorders and associated diseases such as atherosclerosis.

Introduction

Disorders of lipid metabolism are a cornerstone of prevalent chronic diseases, including atherosclerosis, which can lead to heart attacks and strokes.[1] The search for novel therapeutic agents that can effectively and safely modulate lipid profiles is a continuous endeavor in pharmaceutical research. Bile acids and their derivatives have long been recognized for their role in lipid digestion and absorption. More recently, their function as signaling molecules regulating systemic metabolism has come into focus.

This compound, specifically 5β-scymnol, is a bile alcohol that has demonstrated hepatoprotective effects and is being investigated for its potential role in managing cholesterol-related diseases.[1][2][3] This guide synthesizes the available scientific information on this compound's influence on lipid metabolism, providing a resource for researchers and drug development professionals.

Mechanism of Action

The primary proposed mechanism for this compound's influence on lipid metabolism centers on its action as a Takeda G-protein-coupled receptor 5 (TGR5) agonist.[4] TGR5 is a cell surface receptor that, upon activation by bile acids, initiates a cascade of intracellular signaling events.

TGR5 Agonist Activity

In vitro studies using human embryonic kidney cells (HEK293) overexpressing TGR5 have shown that both 5β-scymnol and 5β-scymnol sulfate act as novel agonists of this receptor.[4] Activation of TGR5 by these compounds leads to a significant increase in intracellular calcium levels, a hallmark of TGR5 signaling through the Gαq pathway.[4] This is noteworthy as endogenous mammalian bile acids are generally weak TGR5 agonists.[4]

The activation of TGR5 is linked to various metabolic benefits, including improved glucose homeostasis and increased energy expenditure. By functioning as a TGR5 agonist, this compound may influence lipid metabolism through downstream signaling pathways regulated by this receptor.

Potential Influence on SREBP-2 Pathway

While direct evidence for this compound's effect on the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway is still emerging, the actions of other sulfated sterols provide a strong inferential basis. SREBP-2 is a master transcriptional regulator of cholesterol biosynthesis and uptake. Studies on cholesterol sulfate (CS), a structurally related compound, have shown that it can suppress the SREBP-2 pathway, leading to reduced expression of genes involved in cholesterol synthesis, such as HMG-CoA reductase, and cholesterol uptake, such as the LDL receptor. Given the structural similarities, it is plausible that this compound sulfate exerts a similar inhibitory effect on the SREBP-2 pathway, thereby contributing to a reduction in cellular cholesterol levels.

Effects on Lipid Profile and Cholesterol Crystallization

While comprehensive in vivo data on the direct effects of this compound on plasma lipid profiles (LDL, HDL, triglycerides) remains limited in publicly available literature, preliminary findings from a doctoral thesis suggest a significant impact on cholesterol crystallization.

Inhibition of Cholesterol Crystallization

Research has indicated that this compound sulfate can produce a greater than 50% decrease in the rate of cholesterol crystal formation in vitro. The formation of cholesterol crystals within atherosclerotic plaques is a critical event that can lead to plaque instability and rupture, precipitating acute cardiovascular events. The ability of this compound sulfate to inhibit this process suggests a potential therapeutic application in the prevention of atherosclerosis progression.

Table 1: Effect of this compound Sulfate on Cholesterol Crystal Formation

| Compound | Effect on Cholesterol Crystal Formation Rate | Source |

| This compound Sulfate | >50% decrease |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow relevant to the study of this compound's effects on lipid metabolism.

Experimental Protocols

Detailed experimental protocols for investigating the effects of this compound are crucial for reproducible research. The following sections outline methodologies based on published studies involving this compound and related compounds.

In Vivo Hepatoprotective Study in Mice

This protocol is adapted from a study investigating the hepatoprotective effects of 5β-scymnol.[1][2][3]

-

Animal Model: Male Swiss mice.

-

Induction of Liver Injury (if applicable for the study model): A single intraperitoneal (i.p.) injection of a hepatotoxic agent (e.g., acetaminophen at 350 mg/kg).

-

Treatment Groups:

-

Control group (vehicle).

-

This compound-treated groups (e.g., 20, 35, and 70 mg/kg 5β-scymnol, i.p.).

-

-

Administration: this compound is administered at specified doses. The timing of administration can be before or after the induction of injury, depending on the study's objective (preventive vs. therapeutic).

-

Sample Collection: Blood samples are collected at various time points post-treatment for serum analysis. Livers can be harvested for histopathological examination.

-

Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT), sorbitol dehydrogenase (SDH), and lactate dehydrogenase (LDH) are measured to assess liver damage.

-

Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate the extent of necrosis and other pathological changes.

In Vitro TGR5 Activation Assay

This protocol is based on the methodology used to identify this compound as a TGR5 agonist.[4]

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the human TGR5 receptor.

-

Assay Principle: Measurement of intracellular calcium mobilization upon receptor activation.

-

Reagents:

-

HEK293-TGR5 cells.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

This compound and this compound sulfate solutions of varying concentrations.

-

Positive control (known TGR5 agonist).

-

Negative control (vehicle).

-

-

Procedure:

-

Culture HEK293-TGR5 cells in appropriate media.

-

Load the cells with the calcium-sensitive dye.

-

Wash the cells to remove excess dye.

-

Add this compound or this compound sulfate solutions at different concentrations to the cells.

-

Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis: The dose-response relationship is analyzed to determine the EC50 (half-maximal effective concentration) of this compound and this compound sulfate for TGR5 activation.

Conclusion and Future Directions

The available evidence suggests that this compound and its sulfated form hold promise as modulators of lipid metabolism. Its activity as a TGR5 agonist provides a clear signaling pathway for further investigation. The preliminary finding of its ability to inhibit cholesterol crystallization is particularly compelling for its potential application in atherosclerosis.

However, significant research gaps remain. Future studies should focus on:

-

Comprehensive In Vivo Studies: Conducting robust in vivo experiments in relevant animal models of hyperlipidemia and atherosclerosis to quantify the effects of this compound on plasma lipid profiles (TC, LDL-C, HDL-C, and TG) and atherosclerotic plaque development.

-

Elucidating the SREBP-2 Connection: Directly investigating the impact of this compound and this compound sulfate on the SREBP-2 signaling pathway in hepatocytes to confirm the hypothesized mechanism.

-

Pharmacokinetic and Safety Profiles: Establishing the pharmacokinetic properties and comprehensive safety profile of this compound and its derivatives.

-

Clinical Trials: If preclinical data are promising, well-designed clinical trials will be necessary to evaluate the efficacy and safety of this compound in human subjects with dyslipidemia.

References

The Therapeutic Potential of 5β-Scymnol in Preclinical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scymnol, identified as 5β-scymnol, is a bile alcohol first isolated from shark tissues. While it has found a niche in cosmetic applications as a hydroxyl radical scavenger for treating skin blemishes, its broader therapeutic potential is an area of emerging research. This technical guide provides an in-depth overview of the preclinical data available on 5β-scymnol, with a primary focus on its demonstrated hepatoprotective effects. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding of its preclinical pharmacology. The information contained herein is intended to support further research and drug development efforts into the therapeutic applications of 5β-scymnol.

Introduction

5β-scymnol is a steroid derivative with the chemical formula C₂₇H₄₈O₆.[1] It was first identified and isolated in the 1980s by Professor Takuo Kosuge from the Shizuoka College of Pharmacy in Japan.[1] Historically, traditional remedies utilized shark-derived products, which led to the investigation of their bioactive components.[1] The primary established mechanism of action for 5β-scymnol is its capacity as a hydroxyl radical scavenger.[1] This antioxidant property is the basis for its use in dermatology to mitigate acne and other skin blemishes.[1] However, recent preclinical research has illuminated a significant therapeutic potential beyond skincare, particularly in the realm of hepatoprotection. This guide will synthesize the findings from these crucial preclinical studies.

Hepatoprotective Effects of 5β-Scymnol

Preclinical investigations have centered on the protective effects of 5β-scymnol against drug-induced liver injury, specifically toxicity induced by acetaminophen (APAP), also known as paracetamol.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the hepatoprotective efficacy of 5β-scymnol.

Table 1: Effect of 5β-Scymnol on Serum Enzyme Levels in Acetaminophen (APAP)-Induced Hepatotoxicity in Mice

| Treatment Group | Dose (mg/kg, ip) | Alanine Aminotransferase (ALT) Activity (U/L) | Sorbitol Dehydrogenase (SDH) Activity (U/L) | Lactate Dehydrogenase (LDH) Activity (U/L) |

| Control | - | Undetectable | Undetectable | Undetectable |

| APAP only | 350 | Significantly Increased | Significantly Increased | Significantly Increased |

| 5β-Scymnol + APAP | 20 | Significantly Decreased vs. APAP only | Significantly Decreased vs. APAP only | Significantly Decreased vs. APAP only |

| 5β-Scymnol + APAP | 35 | Significantly Decreased vs. APAP only | Significantly Decreased vs. APAP only | Significantly Decreased vs. APAP only |

| 5β-Scymnol + APAP | 70 | Significantly Decreased vs. APAP only | Significantly Decreased vs. APAP only | Significantly Decreased vs. APAP only |

Data synthesized from a study on the hepatoprotective effects of 5β-scymnol in mice.[2][3]

Table 2: Comparative Efficacy of 5β-Scymnol and N-Acetylcysteine (NAC) in APAP-Induced Hepatotoxicity

| Treatment Group | Dose (mg/kg, ip) | Administration Time Post-APAP | Hepatoprotective Effect (Serum Enzyme Reduction) |

| 5β-Scymnol | 70 | Up to 4 hours | Yes |

| NAC | 250 | Up to 3 hours | Yes |

| NAC | 500 | Up to 3 hours | Yes |

| 5β-Scymnol + NAC | 70 + 250 | Co-administered | Yes, similar to 5β-scymnol alone |

This table illustrates the therapeutic window and comparative efficacy of 5β-scymnol.[2][3]

Key Experimental Protocols

The following methodologies were employed in the preclinical evaluation of 5β-scymnol's hepatoprotective properties.

Animal Model:

-

Species: Male Swiss mice.[4]

-

Induction of Hepatotoxicity: A toxic overdose of acetaminophen (350 mg/kg) was administered intraperitoneally (ip).[2][3][4]

Drug Administration:

-

5β-Scymnol: Administered intraperitoneally at doses of 20, 35, and 70 mg/kg.[2][3] In some experiments, a repeated low-dose regimen of 5 mg/kg/day for 7 days (ip) was used.[4]

-

N-Acetylcysteine (NAC): Used as a positive control and administered intraperitoneally at doses of 250 and 500 mg/kg.[2][3]

Efficacy Assessment:

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), sorbitol dehydrogenase (SDH), and lactate dehydrogenase (LDH) were measured as indicators of liver damage.[2][3]

-

Histopathology: Liver tissues were examined for evidence of centrilobular hepatocellular necrosis.[4]

-

Glutathione (GSH) Levels: Hepatocellular GSH levels were measured to assess oxidative stress.[4]

In Vitro Antioxidant Activity:

-

Assay: The hydroxyl radical quenching activity of 5β-scymnol was evaluated by its ability to inhibit deoxyribose degradation in a ferrous/ascorbate Fenton reaction system.[2][3]

Mechanism of Action

The primary mechanism underlying the hepatoprotective effects of 5β-scymnol appears to be its potent antioxidant activity.

Signaling and Mechanistic Pathways

// Nodes APAP [label="Acetaminophen (APAP)\nOverdose", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Hepatic\nMetabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; NAPQI [label="NAPQI\n(Toxic Metabolite)", fillcolor="#FBBC05", fontcolor="#202124"]; GSH_Depletion [label="GSH Depletion", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress\n(Hydroxyl Radicals)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Death [label="Hepatocellular\nNecrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="5β-Scymnol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Radical_Scavenging [label="Hydroxyl Radical\nScavenging", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protection [label="Hepatoprotection", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges APAP -> Metabolism [label=""]; Metabolism -> NAPQI [label=""]; NAPQI -> GSH_Depletion [label=""]; NAPQI -> Oxidative_Stress [label=""]; GSH_Depletion -> Oxidative_Stress [label="Exacerbates"]; Oxidative_Stress -> Cell_Death [label="Induces"]; this compound -> Radical_Scavenging [label="Directly Mediates"]; Radical_Scavenging -> Oxidative_Stress [label="Inhibits", style=dashed, color="#34A853"]; Radical_Scavenging -> Protection [label="Leads to"]; Protection -> Cell_Death [label="Prevents", style=dashed, color="#34A853"]; } dot Caption: Proposed mechanism of 5β-scymnol's hepatoprotective action.

Studies have shown that 5β-scymnol possesses potent hydroxyl radical quenching activity.[2][3] This is significant because the toxicity of acetaminophen overdose is mediated by the formation of a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes cellular stores of glutathione (GSH) and induces oxidative stress, leading to hepatocellular necrosis.[4] By directly scavenging hydroxyl radicals, 5β-scymnol can mitigate the oxidative damage cascade initiated by NAPQI.

Interestingly, one study indicated that repeated low-dose administration of 5β-scymnol conferred hepatoprotection without preventing GSH depletion, suggesting that its primary protective role is in neutralizing downstream reactive oxygen species rather than preserving GSH levels.[4] Further research also points to the tri-hydroxyl-substituted aliphatic side chain of the 5β-scymnol molecule as the key structural moiety responsible for its hepatoprotective effects.[4]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflow of the preclinical studies and the logical framework for the investigation of 5β-scymnol.

// Nodes A [label="Animal Model Selection\n(Male Swiss Mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Induction of Hepatotoxicity\n(APAP 350 mg/kg, ip)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Treatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; D1 [label="Control\n(Vehicle)", fillcolor="#FFFFFF", fontcolor="#202124"]; D2 [label="APAP Only", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D3 [label="5β-Scymnol Doses\n(20, 35, 70 mg/kg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D4 [label="NAC (Positive Control)\n(250, 500 mg/kg)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Data Collection & Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; F1 [label="Serum Enzyme Levels\n(ALT, SDH, LDH)", fillcolor="#FFFFFF", fontcolor="#202124"]; F2 [label="Histopathology of Liver", fillcolor="#FFFFFF", fontcolor="#202124"]; F3 [label="Hepatocellular GSH Levels", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Conclusion on\nHepatoprotective Efficacy", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> {D1, D2, D3, D4} [arrowhead=none]; {D1, D2, D3, D4} -> E; E -> {F1, F2, F3} [arrowhead=none]; {F1, F2, F3} -> G; } dot Caption: Workflow for in vivo evaluation of 5β-scymnol.

// Nodes Hypothesis [label="Hypothesis:\n5β-Scymnol has\ntherapeutic potential", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Studies:\nAntioxidant Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies:\nHepatoprotection Model", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action:\nRadical Scavenging", fillcolor="#34A853", fontcolor="#FFFFFF"]; Efficacy [label="Demonstration of\nPreclinical Efficacy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Future [label="Future Research:\nOther Therapeutic Areas", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Hypothesis -> InVitro; Hypothesis -> InVivo; InVitro -> Mechanism; InVivo -> Efficacy; Mechanism -> Efficacy; Efficacy -> Future; } dot Caption: Logical framework for this compound research.

Other Potential Therapeutic Applications

While the most robust preclinical data for 5β-scymnol is in hepatoprotection, its fundamental mechanism as a hydroxyl radical scavenger suggests potential in other therapeutic areas characterized by oxidative stress. These include:

-

Dermatology: As previously mentioned, 5β-scymnol is already utilized in cosmetic products for acne, a condition with an inflammatory component.

-

Neuroprotection: Many neurodegenerative diseases have a significant oxidative stress component. The ability of 5β-scymnol to scavenge free radicals could be explored in models of these conditions.

-

Anti-inflammatory Conditions: Oxidative stress and inflammation are intricately linked. The potential of 5β-scymnol to modulate inflammatory pathways warrants investigation.

Currently, there is a lack of published preclinical studies in these areas, representing a significant opportunity for future research.

Conclusion and Future Directions

The available preclinical evidence strongly supports the hepatoprotective potential of 5β-scymnol, particularly in the context of acetaminophen-induced liver injury. Its efficacy, favorable therapeutic window in animal models, and well-defined antioxidant mechanism of action make it a compelling candidate for further drug development.

Future research should focus on:

-

Elucidating the detailed molecular targets of 5β-scymnol beyond general radical scavenging.

-

Investigating its pharmacokinetic and pharmacodynamic profile.

-

Exploring its therapeutic potential in other oxidative stress-related diseases, such as neurodegenerative disorders and chronic inflammatory conditions, through dedicated preclinical studies.

This technical guide provides a foundation for researchers and drug development professionals to build upon as the therapeutic landscape of 5β-scymnol continues to be explored.

References

- 1. ijpras.com [ijpras.com]

- 2. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, History, and Therapeutic Potential of 5β-Scymnol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

5β-Scymnol, a polyhydroxylated steroid first isolated from shark bile, has garnered scientific interest for its potent antioxidant properties, specifically as a hydroxyl radical scavenger. This technical guide provides a comprehensive overview of the discovery, history, and known biochemical activities of 5β-Scymnol. It details the experimental protocols for assessing its hallmark hydroxyl radical scavenging activity and presents available comparative data. Furthermore, this paper explores the hypothesized mechanism of action of 5β-Scymnol in the context of skin health, particularly in mitigating factors associated with acne vulgaris, by proposing potential interactions with key inflammatory signaling pathways. While extensive research is still required to fully elucidate its therapeutic potential and molecular targets, this document serves as a foundational resource for researchers and professionals in drug development.

Discovery and History

5β-Scymnol was first identified and isolated from shark tissues in the 1980s by Professor Takuo Kosuge of the Shizuoka College of Pharmacy in Japan.[1] The initial interest in this molecule stemmed from traditional folk remedies that utilized shark-derived ingredients for various ailments, including skin conditions.[1] Subsequent research identified the active compound as a steroid derivative, specifically 5β-scymnol.[1] Its primary characterized activity is that of a potent hydroxyl radical scavenger, which has led to its investigation for applications in dermatology, particularly for the management of skin blemishes and acne.[1]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,7-Dihydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | PubChem |

| Molecular Formula | C27H48O6 | PubChem |

| Molar Mass | 468.67 g/mol | PubChem |

| CAS Number | 6785-34-8 | PubChem |

Quantitative Data: Antioxidant Activity

| Compound | Relative Hydroxyl Radical Scavenging Potency |

| 5β-Scymnol | More Potent |

| Dimethyl Sulfoxide (DMSO) | Less Potent |

| Mannitol | Less Potent |

| Trolox | Less Potent |

| Pycnogenol (Pine Bark Extract) | Markedly Less Potent |

| Pycnogenol (Grape Seed Extract) | Markedly Less Potent |

This table is a qualitative summary based on the findings of Macrides et al. (1997), which state that 5β-scymnol was a more potent hydroxyl radical quencher than the other compounds listed.

Experimental Protocols

Hydroxyl Radical Scavenging Activity Assay (Deoxyribose Method)

This protocol is a standard method for determining the hydroxyl radical scavenging activity of a compound.

Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH) is used to generate hydroxyl radicals. These radicals attack the sugar deoxyribose, leading to its degradation. The degradation products, upon heating with thiobarbituric acid (TBA) under acidic conditions, form a pink chromogen that can be measured spectrophotometrically at 532 nm. An antioxidant compound will compete with deoxyribose for the hydroxyl radicals, thus reducing the formation of the pink chromogen.

Reagents:

-

Phosphate buffer (e.g., 20 mM, pH 7.4)

-

2-Deoxy-D-ribose solution (e.g., 2.8 mM)

-

Ferric chloride (FeCl₃) solution (e.g., 100 µM)

-

Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 104 µM)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 1 mM)

-

Ascorbic acid solution (e.g., 100 µM)

-

Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH)

-

Test compound solution (5β-Scymnol) at various concentrations

Procedure:

-

Prepare the reaction mixture in a test tube by adding the following reagents in order:

-

Phosphate buffer

-

2-Deoxy-D-ribose

-

FeCl₃

-

EDTA

-

H₂O₂

-

Ascorbic acid

-

Test compound solution at different concentrations.

-

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding TCA solution.

-

Add TBA solution to the mixture.

-

Heat the tubes in a boiling water bath for 15-20 minutes to develop the pink color.

-

Cool the tubes to room temperature.

-

Measure the absorbance of the solution at 532 nm using a spectrophotometer.

-

A control is prepared without the test compound. The percentage of hydroxyl radical scavenging activity is calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control reaction.

-

A_sample is the absorbance of the reaction with the test compound.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the hydroxyl radical formation (IC50) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Caption: Workflow for the hydroxyl radical scavenging assay using the deoxyribose method.

Hypothesized Mechanism of Action in Skin Health

The primary rationale for investigating 5β-Scymnol in dermatology, particularly for acne, is its potent hydroxyl radical scavenging ability. Oxidative stress is a known contributor to the pathogenesis of acne vulgaris. Reactive oxygen species (ROS), including hydroxyl radicals, can lead to lipid peroxidation in sebum, follicular inflammation, and damage to keratinocytes, all of which are key events in acne lesion formation.

Potential Modulation of Inflammatory Signaling Pathways

While direct evidence of 5β-Scymnol's interaction with specific signaling pathways is currently lacking in the scientific literature, its antioxidant properties suggest a potential modulatory role in inflammatory cascades that are known to be activated by oxidative stress. Two key pathways implicated in skin inflammation are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

5.1.1. Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in cellular responses to a variety of external stimuli, including oxidative stress. In the skin, activation of the MAPK pathway can lead to the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which contribute to inflammation and tissue damage. By scavenging hydroxyl radicals, 5β-Scymnol could potentially attenuate the activation of the MAPK pathway, thereby reducing the downstream inflammatory response.

Caption: Hypothesized modulation of the MAPK pathway by 5β-Scymnol.

5.1.2. Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a master regulator of inflammation. Oxidative stress is a potent activator of NF-κB. Upon activation, NF-κB translocates to the nucleus and induces the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By neutralizing hydroxyl radicals, 5β-Scymnol could prevent the activation of the IκB kinase (IKK) complex, which is a critical step in the activation of NF-κB. This would, in turn, suppress the expression of NF-κB-dependent inflammatory mediators.

Caption: Hypothesized modulation of the NF-κB pathway by 5β-Scymnol.

Potential Effects on Sebaceous Gland Function and Propionibacterium acnes

While there is no direct evidence, the anti-inflammatory properties of 5β-Scymnol, hypothetically mediated through the MAPK and NF-κB pathways, could indirectly influence the follicular microenvironment. By reducing inflammation, 5β-Scymnol may help to normalize follicular keratinization and reduce the inflammatory response to Propionibacterium acnes (P. acnes), a bacterium implicated in acne. Further research is needed to investigate any direct effects of 5β-Scymnol on sebocyte proliferation, sebum production, and the growth of P. acnes.

Future Directions and Conclusion

5β-Scymnol presents a compelling profile as a potent hydroxyl radical scavenger with potential therapeutic applications in dermatology. The foundational research has established its identity and primary antioxidant function. However, to advance its development as a therapeutic agent, further in-depth research is imperative. Key areas for future investigation include:

-

Quantitative analysis of its antioxidant capacity, including the determination of IC50 values for scavenging various reactive oxygen species.

-

In vitro and in vivo studies to elucidate its precise mechanism of action, particularly its effects on the MAPK and NF-κB signaling pathways in skin cells.

-

Investigations into its direct effects on sebocyte function and the growth and virulence of P. acnes.

-

Well-controlled clinical trials to evaluate its efficacy and safety in the treatment of acne and other inflammatory skin disorders.

References

Methodological & Application

analytical methods for 5β-scymnol detection HPLC

Application Note:

Quantitative Determination of 5β-Scymnol in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5β-scymnol. 5β-scymnol is a steroid derivative recognized for its skin-conditioning properties.[1] The method described herein is suitable for the determination of 5β-scymnol in bulk drug substances and finished pharmaceutical formulations. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and linearity.[2][3]

Principle

The method utilizes reversed-phase chromatography to separate 5β-scymnol from potential impurities and formulation excipients. Separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of a mixture of acetonitrile and water. As 5β-scymnol lacks a significant chromophore, detection is performed at a low UV wavelength. Quantification is based on the peak area of the analyte compared against a calibration curve generated from reference standards of known concentrations.

Experimental Protocols

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatography Data System (CDS): Agilent OpenLAB or equivalent.

-

Analytical Balance: Mettler Toledo or equivalent.

-

pH Meter: Calibrated.

-

Ultrasonic Bath.

-

Volumetric glassware (Class A).

-

Syringe filters: 0.45 µm PTFE or nylon.

-

5β-Scymnol Reference Standard: (Purity ≥98%).

-

Acetonitrile: HPLC grade.

-

Water: HPLC grade or ultrapure water.

-

Methanol: HPLC grade.

-

Placebo formulation: (All formulation components except 5β-scymnol).

A summary of the optimized HPLC conditions is presented in Table 1. Steroids are well-suited for separation by reversed-phase liquid chromatography.[4] C18 columns are commonly employed as the stationary phase for steroid analysis.[5]

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 205 nm |

| Run Time | 10 minutes |

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5β-scymnol reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 150 µg/mL.

-

Sample Preparation (from a topical cream formulation):

-

Accurately weigh an amount of cream equivalent to 10 mg of 5β-scymnol into a 50 mL centrifuge tube.

-

Add 20 mL of methanol.

-

Sonicate for 15 minutes to disperse the cream and dissolve the active ingredient.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a 100 mL volumetric flask.

-

Repeat the extraction step twice with 20 mL of methanol, combining the supernatants in the same volumetric flask.

-

Allow the solution to cool to room temperature and dilute to volume with methanol. This yields a nominal concentration of 100 µg/mL.

-

Filter an aliquot through a 0.45 µm syringe filter prior to HPLC injection.

-

Sample preparation is a critical step to ensure the removal of interfering substances and achieve reliable chromatographic results.[6] For biological samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to extract steroids.[7][8]

Caption: High-level workflow for 5β-scymnol quantification.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][9]

Specificity was determined by analyzing a placebo formulation, a standard solution of 5β-scymnol, and a sample preparation of the active formulation. The chromatograms were examined for any interference from excipients at the retention time of the 5β-scymnol peak. Forced degradation studies were also performed to ensure the peak was free from co-eluting degradation products.

Linearity was evaluated by analyzing six working standard solutions in the range of 50% to 150% of the target assay concentration (50, 75, 100, 125, 150, and 200 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Table 2: Linearity and Range Data

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Range | 50 - 200 µg/mL | 80% - 120% of test concentration |

| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |

| Regression Equation | y = 45872x + 1250 | - |

Accuracy was assessed by spiking a placebo formulation with the 5β-scymnol standard at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate, and the percentage recovery was calculated. The ICH guidelines recommend collecting data from a minimum of nine determinations across three concentration levels.[2]

Table 3: Accuracy (Recovery) Data

| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |

|---|---|---|---|---|

| 80% | 80.0 | 79.8 | 99.75 | 99.8 ± 0.4% |

| 80.0 | 80.2 | 100.25 | ||

| 80.0 | 79.5 | 99.38 | ||

| 100% | 100.0 | 100.5 | 100.50 | 100.1 ± 0.6% |

| 100.0 | 99.8 | 99.80 | ||

| 100.0 | 99.9 | 99.90 | ||

| 120% | 120.0 | 119.5 | 99.58 | 99.9 ± 0.5% |

| 120.0 | 120.6 | 100.50 |

| | 120.0 | 120.2 | 100.17 | |

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six separate sample preparations from the same homogenous batch were analyzed on the same day.

-

Intermediate Precision: The repeatability study was repeated by a different analyst on a different day using different equipment.

The relative standard deviation (%RSD) was calculated for the results at each level.

Table 4: Precision Data (%RSD)

| Parameter | %RSD (Assay %) | Acceptance Criteria |

|---|---|---|

| Repeatability (n=6) | 0.85% | ≤ 2.0% |

| Intermediate Precision (n=6) | 1.10% | ≤ 2.0% |

Caption: Key parameters for HPLC method validation.

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

System suitability testing was performed before each validation run by injecting five replicate injections of a 100 µg/mL standard solution to ensure the performance of the chromatographic system.

Table 5: LOD, LOQ, and System Suitability Results

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| LOD | 0.5 µg/mL | - |

| LOQ | 1.5 µg/mL | - |

| Tailing Factor (Asymmetry) | 1.1 | ≤ 2.0 |

| Theoretical Plates (N) | > 5000 | ≥ 2000 |

| %RSD for Peak Area (n=5) | 0.6% | ≤ 2.0% |

Results and Discussion

The developed RP-HPLC method provides excellent separation and quantification for 5β-scymnol. The retention time for 5β-scymnol under the specified conditions was approximately 4.5 minutes, allowing for a rapid analysis. No interfering peaks from the placebo formulation were observed at the retention time of the analyte, confirming the specificity of the method.

All validation parameters met the pre-defined acceptance criteria. The calibration curve showed excellent linearity over the specified range with a correlation coefficient of 0.9995. Accuracy studies demonstrated good recovery, with mean values between 99.8% and 100.1%. The low %RSD values for repeatability and intermediate precision indicate that the method is highly precise. The system suitability results confirmed that the chromatographic system was adequate for the analysis.

Caption: Detailed workflow for sample extraction from cream.

Conclusion

A simple, specific, accurate, and precise RP-HPLC method has been successfully developed and validated for the quantitative determination of 5β-scymnol in pharmaceutical formulations. The method is suitable for routine quality control analysis and stability studies. The short run time makes it an efficient tool for high-throughput environments.

References

- 1. Scymnol - Wikipedia [en.wikipedia.org]

- 2. pharmtech.com [pharmtech.com]

- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 4. agilent.com [agilent.com]

- 5. mdpi.com [mdpi.com]

- 6. Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Scymnol In Vitro Antioxidant Capacity Assays (DPPH, ABTS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scymnol, a sulfated bile alcohol found in the bile of certain shark species, has garnered interest for its potential therapeutic properties. As oxidative stress is a key pathological factor in numerous diseases, the evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in drug discovery and development. This application note provides detailed protocols for assessing the in vitro antioxidant capacity of this compound using two widely accepted and robust methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

These assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, leading to a measurable change in color. The DPPH assay measures the scavenging of a stable nitrogen-centered free radical, while the ABTS assay measures the quenching of a radical cation. Both methods are relatively simple, rapid, and reproducible, making them ideal for screening the antioxidant potential of compounds.

Data Presentation

The antioxidant capacity of this compound is typically quantified by its IC50 value (the concentration required to inhibit 50% of the radical) for the DPPH assay and by its Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay. The following table provides a template for presenting such quantitative data.